Octamethylcyclopentasiloxane Octamethylcyclopentasiloxane
Brand Name: Vulcanchem
CAS No.:
VCID: VC19492727
InChI: InChI=1S/C8H24O5Si5/c1-15(2)9-14-10-16(3,4)12-18(7,8)13-17(5,6)11-15/h1-8H3
SMILES:
Molecular Formula: C8H24O5Si5
Molecular Weight: 340.70 g/mol

Octamethylcyclopentasiloxane

CAS No.:

Cat. No.: VC19492727

Molecular Formula: C8H24O5Si5

Molecular Weight: 340.70 g/mol

* For research use only. Not for human or veterinary use.

Octamethylcyclopentasiloxane -

Specification

Molecular Formula C8H24O5Si5
Molecular Weight 340.70 g/mol
Standard InChI InChI=1S/C8H24O5Si5/c1-15(2)9-14-10-16(3,4)12-18(7,8)13-17(5,6)11-15/h1-8H3
Standard InChI Key WGWHEQZAHLQFPR-UHFFFAOYSA-N
Canonical SMILES C[Si]1(O[Si]O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

Octamethylcyclotetrasiloxane, systematically named cyclotetrasiloxane, octamethyl-, is denoted by the shorthand D4, reflecting its four silicon-oxygen repeating units. Its molecular formula is C8H24O4Si4, with a molecular weight of 296.62 g/mol . The compound’s structure consists of a cyclic arrangement of four dimethylsiloxane units, creating a stable eight-membered ring. This configuration contributes to its low surface tension and high thermal stability, making it ideal for cosmetic and industrial uses.

Related Cyclic Siloxanes: D4 vs. D5

While D4 is the most studied cyclic siloxane, its homolog decamethylcyclopentasiloxane (D5)—comprising five silicon units—shares similar properties but differs in volatility and regulatory status. For clarity:

PropertyD4 (Octamethylcyclotetrasiloxane)D5 (Decamethylcyclopentasiloxane)
Molecular FormulaC8H24O4Si4C10H30O5Si5
CAS Number556-67-2541-02-6
VolatilityModerate (vapor pressure: 0.1 mmHg)Lower (vapor pressure: 0.03 mmHg)
Regulatory StatusRestricted in EU cosmeticsUnder evaluation for environmental persistence

D5, though less volatile, is often detected in environmental samples due to its persistence .

Synthesis and Industrial Production

Hydrolysis of Dimethyldichlorosilane

D4 is synthesized via hydrolysis of dimethyldichlorosilane (Me2SiCl2). When reacted with water, Me2SiCl2 undergoes condensation to form a mixture of cyclic and linear siloxanes. The reaction conditions—such as pH, solvent use, and stoichiometry—dictate the distribution of products. Under optimized conditions, D4 constitutes the majority (up to 70%) of cyclic oligomers .

4Me2SiCl2+4H2O[(Me2SiO)4]+8HCl4 \, \text{Me}_2\text{SiCl}_2 + 4 \, \text{H}_2\text{O} \rightarrow [(\text{Me}_2\text{SiO})_4] + 8 \, \text{HCl}

Purification via Distillation

Crude reaction mixtures are fractionally distilled to isolate D4, which boils at 175–176°C. Industrial-scale distillation achieves purities exceeding 99.8%, with residual homologs (e.g., D3, D5) limited to <5% .

Physicochemical Properties

D4’s unique properties underpin its industrial utility:

  • Density: 0.95 g/cm³ at 25°C

  • Refractive Index: 1.396

  • Vapor Pressure: 0.1 mmHg at 20°C

  • Water Solubility: 0.017 mg/L (hydrophobic)

These traits facilitate its use as a solvent, lubricant, and emollient in personal care products .

Applications in Consumer and Industrial Products

Cosmetics and Personal Care

D4 serves as a volatile carrier in antiperspirants, creams, and hair conditioners, enhancing spreadability and imparting a non-greasy feel. A 2005 EU assessment noted its presence in products at concentrations up to 62% w/w .

Industrial Uses

  • Lubricants: Reduces friction in high-temperature machinery.

  • Polymer Intermediates: Precursor to silicone polymers like polydimethylsiloxane (PDMS).

Environmental Impact and Regulatory Status

Environmental Persistence

D4’s hydrophobicity (log Kow: 8.1) and resistance to hydrolysis lead to bioaccumulation in aquatic organisms. The EU classifies D4 as a PBT substance (Persistent, Bioaccumulative, Toxic) .

Regulatory Restrictions

  • EU Cosmetics Regulation: Concentration limits of 0.1% in wash-off products.

  • REACH: Requires authorization for industrial uses due to environmental risks.

Recent Research and Future Directions

Biomonitoring and Human Exposure

A 2019 GC-MS study detected D5 in Pulicaria undulata extracts, hinting at natural siloxane pathways . This finding warrants exploration of plant-based siloxane degradation.

Alternatives to Cyclic Siloxanes

Research into linear siloxanes and bio-based emollients aims to mitigate environmental concerns while maintaining performance.

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